2,5-Diethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

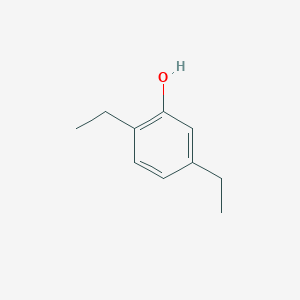

Structure

3D Structure

Properties

CAS No. |

876-20-0 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,5-diethylphenol |

InChI |

InChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

AQFCDVGUEQOTAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethylphenol is an alkylated phenol (B47542) that serves as a valuable intermediate in the synthesis of a variety of chemical compounds. Its molecular structure, characterized by a hydroxyl group and two ethyl substituents on the benzene (B151609) ring, imparts specific chemical properties that make it a target for research and a precursor in industrial applications, including the manufacturing of antioxidants, resins, and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These data are essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 876-20-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 75 °C | |

| Boiling Point | 212 °C | |

| Vapor Pressure | 0.208 hPa (at 25 °C) | |

| Water Solubility | log10WS: -2.63 (mol/l) | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.517 | [2] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -18.52 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -201.98 | kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.09 | kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 53.81 | kJ/mol | [2] |

Synthesis of this compound

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation. The following is a representative protocol for the synthesis of this compound via this method.

Representative Synthesis Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize this compound by the alkylation of phenol with an ethylating agent in the presence of a Lewis acid catalyst.

Materials:

-

Phenol

-

Ethylating agent (e.g., ethanol, ethyl chloride)

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[4]

-

Solvent (e.g., nitrobenzene, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.

-

Catalyst Addition: Carefully add the Lewis acid catalyst to the stirred solution.

-

Addition of Alkylating Agent: Slowly add the ethylating agent to the reaction mixture from the dropping funnel. An exothermic reaction may occur, and the temperature should be controlled.

-

Reaction: Stir the mixture at a controlled temperature for a specified time to allow the reaction to proceed to completion.

-

Workup: Cool the reaction mixture and quench it by slowly adding it to a mixture of ice and hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the organic layer sequentially with water and sodium bicarbonate solution to remove any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation or chromatography to isolate this compound.

Logical Relationship for Friedel-Crafts Alkylation

Caption: Logical workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative GC-MS Analysis Protocol

Objective: To identify and quantify this compound in a sample.

Materials:

-

Sample containing this compound

-

Volatile organic solvent (e.g., dichloromethane, hexane)[5]

-

GC-MS instrument

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.[5]

-

Gas Chromatography: The sample is vaporized and separated on a capillary column. A typical temperature program might be:

-

Initial oven temperature: 50°C

-

Ramp: 10°C/min to 300°C

-

Hold at 300°C for 3 minutes[6]

-

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of this compound will show a characteristic fragmentation pattern with a molecular ion peak at m/z 150.[3]

-

Data Analysis: The retention time and mass spectrum of the analyte are compared to a reference standard for identification and quantification.

Experimental Workflow for GC-MS Analysis

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 876-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C10H14O | CID 33658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

Physicochemical Properties of 2,5-Diethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diethylphenol. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in a structured table for ease of reference, and detailed experimental protocols for key physicochemical assays are provided.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and require experimental verification for critical applications.

| Property | Value | Source Type |

| Molecular Formula | C₁₀H₁₄O | --- |

| Molecular Weight | 150.22 g/mol | Calculated |

| CAS Number | 876-20-0 | --- |

| IUPAC Name | This compound | --- |

| Melting Point | 75 °C | Inferred |

| Boiling Point | 212 °C | Inferred |

| Density | Data not available | --- |

| Water Solubility | Log₁₀(S, mol/L) = -2.63 | Calculated |

| LogP (Octanol/Water) | 3.2 | Calculated |

| Vapor Pressure | 0.398 mmHg at 25°C | Calculated |

| pKa | Data not available | --- |

Note: The provided melting and boiling points are sourced from chemical databases. However, these values are identical to those reported for the related compound, 2,5-dimethylphenol, and therefore should be used with caution and require experimental verification for this compound.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and thermometer

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Clamp and stand

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in the Thiele tube or heating bath, making sure the heat-transfer medium is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the aliquot may be necessary.

-

Dilute the saturated solution to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance) or an HPLC system.

-

Calculate the original concentration in the saturated solution, which represents the water solubility.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group of this compound.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values (spanning the expected pKa)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of solutions by adding a small, constant volume of the stock solution to a larger volume of each buffer solution. This creates solutions with the same total concentration of the phenol (B47542) but at different pH values.

-

Measure the absorbance of each solution at the wavelength where the ionized and non-ionized forms of the phenol have the largest difference in absorbance.

-

Measure the precise pH of each buffered solution.

-

Plot the absorbance versus pH. The resulting titration curve should be sigmoidal.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Apparatus:

-

Separatory funnels

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC or GC-MS)

-

1-Octanol (B28484) and water (mutually saturated)

Procedure:

-

Prepare mutually saturated solutions of 1-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Prepare a stock solution of this compound in the 1-octanol-saturated water phase.

-

In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated 1-octanol.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. Centrifugation may be used to break up any emulsions.

-

Carefully separate the aqueous and octanol (B41247) layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC, GC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for producing 2,5-diethylphenol. The information is curated for professionals in research, chemical synthesis, and drug development who require a detailed understanding of the synthesis of this valuable chemical intermediate. This document outlines key synthetic strategies, including electrophilic aromatic substitution and diazotization routes, supported by detailed experimental protocols and quantitative data.

Friedel-Crafts Alkylation of Phenol (B47542)

The Friedel-Crafts alkylation of phenol with an ethylating agent, such as ethanol (B145695) or ethylene, represents a direct approach to synthesizing this compound. This method is based on the principles of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophile. However, achieving the specific 2,5-disubstitution pattern is challenging due to the ortho- and para-directing nature of the hydroxyl group and the activating effect of the first ethyl substituent, which can lead to polyalkylation and a mixture of isomers.[1]

Reaction Mechanism

The reaction proceeds through the generation of a carbocation electrophile from the ethylating agent, typically facilitated by a Brønsted or Lewis acid catalyst.[2] In the case of ethanol over a zeolite catalyst, the mechanism involves the formation of an ethyl carbenium ion, which then attacks the phenol ring.[3] The hydroxyl group of phenol directs the substitution to the ortho (2- and 6-) and para (4-) positions. The introduction of the first ethyl group further activates the ring, making a second substitution likely. Controlling the reaction conditions and catalyst selection is crucial to favor the formation of the desired this compound isomer.

Experimental Protocol (Adapted from Phenol Alkylation with Ethanol over Zeolite Catalysts)

This protocol is adapted from general procedures for the gas-phase alkylation of phenol with ethanol over solid acid catalysts.[4][5]

Materials:

-

Phenol

-

Ethanol

-

HZSM-5 or HMCM-22 zeolite catalyst

-

Nitrogen gas (for inert atmosphere)

-

Fixed-bed reactor system with temperature and flow control

-

Gas chromatograph (GC) for product analysis

Procedure:

-

The zeolite catalyst is activated by heating under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

The activated catalyst is packed into a fixed-bed reactor.

-

The reactor is heated to the desired reaction temperature (e.g., 523 K) under a continuous flow of nitrogen.

-

A feed mixture of phenol and ethanol, with a specific molar ratio, is vaporized and introduced into the reactor along with the nitrogen carrier gas.

-

The reaction is carried out at atmospheric pressure.

-

The effluent from the reactor is cooled, and the liquid products are collected.

-

The product mixture is analyzed by gas chromatography to determine the conversion of phenol and the selectivity for this compound and other isomers.

Quantitative Data

The following table summarizes representative data for the gas-phase ethylation of phenol with ethanol over different zeolite catalysts. It is important to note that the selective synthesis of p-ethylphenol is often the primary goal in these studies, and the formation of this compound is a secondary reaction.

| Catalyst | Temperature (K) | Phenol Conversion (%) | Selectivity for p-Ethylphenol (%) | Selectivity for Diethylphenols (%) | Reference |

| HZSM-5 | 523 | ~65 | 14.2 | Not specified | [4] |

| HMCM-22 | 523 | ~65 | 51.4 | Not specified | [4] |

Note: Specific selectivity for this compound is not detailed in these studies, as it is often grouped with other diethylphenol isomers.

Diazotization of 2,5-Diethylaniline (B12005176) followed by Hydrolysis

A more regioselective route to this compound involves the diazotization of 2,5-diethylaniline, followed by the hydrolysis of the resulting diazonium salt. This method is analogous to the industrial synthesis of other alkylphenols, such as 2,5-dimethylphenol (B165462), and can be adapted for continuous production.[1]

Reaction Mechanism

The synthesis begins with the reaction of 2,5-diethylaniline with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid), to form a 2,5-diethylbenzenediazonium salt. This diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a hydroxyl group from water, yielding this compound.

Experimental Protocol (Adapted from the Continuous Synthesis of 2,5-Dimethylphenol)

This protocol is based on a patented continuous synthesis method for 2,5-dimethylphenol.[6]

Materials:

-

2,5-Diethylaniline

-

Sulfuric acid

-

Sodium nitrite

-

Water

-

Organic solvent for extraction (e.g., toluene, ethyl acetate)

-

Pipeline reactor system with metering pumps and temperature control

Procedure:

-

Solution A Preparation: An aqueous sulfuric acid solution of 2,5-diethylaniline is prepared by dissolving 2,5-diethylaniline in a mixture of sulfuric acid and water.

-

Solution B Preparation: An aqueous solution of sodium nitrite is prepared.

-

Reaction: Solution A and Solution B are continuously fed into a pipeline reactor using metering pumps at a specific mass flow ratio. The diazotization and subsequent hydrolysis reactions occur in the same reactor.

-

Reaction Conditions: The temperature within the pipeline reactor is maintained between 80-120 °C, and the residence time of the reaction mixture is controlled (e.g., 20-300 seconds).

-

Work-up: The reaction mixture exiting the reactor is cooled.

-

Extraction: The product, this compound, is extracted from the aqueous phase using a suitable organic solvent.

-

Purification: The organic extract is dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.

Quantitative Data

The following table presents data from the continuous synthesis of 2,5-dimethylphenol, which is expected to be analogous for the synthesis of this compound.

| Starting Material | Product | Yield (%) | Reference |

| 2,5-Dimethylaniline | 2,5-Dimethylphenol | >95 | [6] |

Synthesis from 2,5-Diethylbenzene Sulfonic Acid in Supercritical Water

A greener and more sustainable approach to synthesizing 2,5-disubstituted phenols involves the use of supercritical water as the reaction medium. This method has been patented for the synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzene sulfonic acid and can be conceptually applied to the synthesis of this compound.[7]

Reaction Mechanism

In this process, 2,5-diethylbenzene sulfonic acid is used as the starting material. In the presence of a catalyst (e.g., sodium hydroxide) and an oxidant (e.g., oxygen) in supercritical water, the sulfonic acid group is replaced by a hydroxyl group. Supercritical water acts as both the solvent and a reactant, facilitating the reaction and minimizing the use of hazardous organic solvents.

Experimental Protocol (Adapted from the Synthesis of 2,5-Dimethylphenol in Supercritical Water)

This protocol is based on a patented method for the synthesis of 2,5-dimethylphenol.[7]

Materials:

-

2,5-Diethylbenzene sulfonic acid (prepared from the sulfonation of p-diethylbenzene)

-

Sodium hydroxide (B78521) (catalyst)

-

Oxygen (oxidant)

-

Supercritical water reactor

Procedure:

-

Preparation of Starting Material: 2,5-Diethylbenzene sulfonic acid is prepared by the sulfonation of p-diethylbenzene with concentrated sulfuric acid.

-

Reaction: The 2,5-diethylbenzene sulfonic acid, sodium hydroxide, and an oxygen source are charged into a supercritical water reactor with distilled water.

-

Supercritical Conditions: The reactor is heated and pressurized to bring the water into its supercritical state (T > 374 °C, P > 22.1 MPa).

-

Reaction: The reaction is allowed to proceed under these conditions for a specified duration.

-

Work-up: After the reaction, the reactor is cooled and depressurized.

-

Purification: The crude product mixture is filtered to separate the this compound. The product is then purified, for example, by recrystallization from ethanol, followed by filtration and drying.

Quantitative Data

Visualizations of Synthesis Pathways

Friedel-Crafts Alkylation of Phenol

References

- 1. This compound | 876-20-0 | Benchchem [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Elementary steps and reaction pathways in the aqueous phase alkylation of phenol with ethanol | Journal Article | PNNL [pnnl.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. fiq.unl.edu.ar [fiq.unl.edu.ar]

- 6. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]

- 7. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,5-Diethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diethylphenol, a molecule of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in scientific research.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion Peak | 150 | [M]+, corresponding to the molecular weight.[1][2] |

| Top Peak | 135 | Loss of a methyl group ([M-15]+).[1] |

| 3rd Highest Peak | 121 | Loss of an ethyl group ([M-29]+).[1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of alkylphenols like this compound using GC-MS.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC. For trace analysis, a splitless injection mode is often used to maximize the amount of analyte reaching the column.[3]

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[3]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[3]

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C).[3]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Alkyl (Ethyl groups) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Phenol |

| 900-675 | C-H out-of-plane bend | Aromatic |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid or liquid samples.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a crystal (e.g., diamond or germanium).

-

Sample Preparation: A small amount of this compound (solid or liquid) is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not available in the searched literature, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the structure and known substituent effects on the benzene (B151609) ring.

Predicted ¹H NMR Data

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | d | 1H | Aromatic H |

| ~6.7-6.9 | dd | 1H | Aromatic H |

| ~6.6-6.8 | d | 1H | Aromatic H |

| ~4.5-5.5 | s (broad) | 1H | -OH |

| ~2.5-2.7 | q | 4H | -CH₂- (Ethyl x 2) |

| ~1.1-1.3 | t | 6H | -CH₃ (Ethyl x 2) |

Predicted ¹³C NMR Data

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~152-155 | Quaternary | C-OH |

| ~136-139 | Quaternary | C-CH₂CH₃ |

| ~130-133 | Quaternary | C-CH₂CH₃ |

| ~128-131 | Tertiary | Aromatic CH |

| ~115-118 | Tertiary | Aromatic CH |

| ~112-115 | Tertiary | Aromatic CH |

| ~22-25 | Secondary | -CH₂- (Ethyl x 2) |

| ~13-16 | Primary | -CH₃ (Ethyl x 2) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

The number of scans can vary depending on the sample concentration, but 8-16 scans are often sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to the TMS signal.

-

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and compare it with the predicted values presented herein.

References

Scarcity of Crystallographic Data for 2,5-Diethylphenol Necessitates Analogical Study with 2,5-Dimethylphenol

A comprehensive search of crystallographic databases and scientific literature has revealed a notable absence of publicly available data on the crystal structure of 2,5-diethylphenol. This lack of information poses a challenge for researchers and drug development professionals who rely on detailed structural insights for molecular modeling, polymorphism screening, and understanding structure-property relationships.

In light of this data gap, this technical guide presents a detailed analysis of the crystal structure of a closely related and structurally analogous compound, 2,5-dimethylphenol (B165462) . The substitution of ethyl groups with methyl groups at the same positions on the phenol (B47542) ring makes 2,5-dimethylphenol a valuable proxy for understanding the potential solid-state packing and hydrogen bonding motifs that this compound might adopt. The crystallographic data for 2,5-dimethylphenol is well-established and provides a solid foundation for comparative analysis and predictive studies.

This guide will furnish an in-depth look at the crystal structure of 2,5-dimethylphenol, complete with quantitative data, detailed experimental protocols for its determination, and logical workflow diagrams, thereby serving as an essential resource for scientists working with alkylphenols.

Crystal Structure Data of 2,5-Dimethylphenol

The crystal structure of 2,5-dimethylphenol was determined by single-crystal X-ray diffraction at a temperature of -150°C. The compound crystallizes in the monoclinic space group P2₁/a. The crystallographic data and refinement details are summarized in the tables below.

| Crystal Data | |

| Chemical Formula | C₈H₁₀O |

| Formula Weight | 122.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 12.06 Å |

| b | 13.98 Å |

| c | 8.59 Å |

| β | 90.5° |

| Volume | 1448.9 ų |

| Z | 8 |

| Data Collection and Refinement | |

| Temperature | -150 °C |

| Radiation | Not specified |

| Final R-factor | 0.08 |

| Data sourced from Acta Crystallographica (1973) B29, 1017-1023. |

Experimental Protocols

The determination of the crystal structure of 2,5-dimethylphenol involved the following key experimental procedures:

1. Crystal Growth: Single crystals of 2,5-dimethylphenol suitable for X-ray diffraction were obtained. While the specific method of crystallization is not detailed in the primary literature, a common technique for such compounds is slow evaporation from a suitable organic solvent.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and cooled to -150°C. Three-dimensional X-ray diffraction data was collected using a single-crystal diffractometer. The low temperature was employed to reduce thermal motion of the atoms, thereby improving the quality of the diffraction data and the precision of the resulting structure.

3. Structure Solution and Refinement: The positions of the non-hydrogen atoms were determined from the diffraction data using direct methods. Subsequent refinement of the atomic positions and anisotropic displacement parameters was carried out using least-squares analysis. The positions of all hydrogen atoms were successfully located from a difference Fourier map and were included in the final stages of the refinement. The final R-value of 0.08 indicates a good agreement between the observed and calculated structure factors.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the logical workflow of single-crystal X-ray crystallography.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Solubility of 2,5-Diethylphenol in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Diethylphenol. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the general solubility of alkylphenols, provides comparative data for the closely related compound 2,5-dimethylphenol, and outlines a detailed experimental protocol for determining the solubility of this compound in various solvents.

Introduction to this compound

This compound is an organic compound belonging to the alkylphenol family. Its chemical structure consists of a phenol (B47542) ring substituted with two ethyl groups at the second and fifth positions. The presence of both a hydrophilic hydroxyl group and lipophilic diethyl-substituted benzene (B151609) ring gives it amphiphilic properties, influencing its solubility in various media. Understanding the solubility of this compound is crucial for its application in chemical synthesis, as an intermediate in the production of antioxidants, resins, and other specialty chemicals.

General Solubility of Alkylphenols

Alkylphenols, as a class of compounds, exhibit predictable solubility trends based on their structure.

-

In Organic Solvents : Alkylphenols are generally soluble in common organic solvents such as alcohols, acetone, toluene, and various hydrocarbons. The principle of "like dissolves like" governs their solubility in these nonpolar or moderately polar media.

-

In Water : The aqueous solubility of alkylphenols is inversely related to the size of the alkyl substituents. As the total number of carbon atoms in the alkyl chains increases, the hydrophobic character of the molecule becomes more dominant, leading to a decrease in water solubility.

-

In Alkaline Solutions : Due to the acidic nature of the phenolic hydroxyl group, alkylphenols can be deprotonated in basic solutions to form phenolate (B1203915) salts. These salts are generally more water-soluble than the neutral phenol. For sterically hindered phenols, which may exhibit reduced solubility in aqueous alkali, a solution of potassium hydroxide (B78521) in methanol (B129727) (Claisen's alkali) can be effective for dissolution.

Quantitative Solubility Data

Table 1: Experimental Solubility of 2,5-Dimethylphenol in Water

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 3.54 x 10³ mg/L | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach solid-liquid equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation :

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis :

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same analytical conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers interested in the solubility of this compound. While direct experimental data remains to be published, the provided information on the general behavior of alkylphenols and a robust experimental protocol will aid in the design and execution of studies to determine this important physicochemical property.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethylphenol is an alkylated phenol (B47542) of interest in various fields of chemical synthesis and material science. Understanding its thermal stability is paramount for safe handling, process optimization, and determining its shelf-life in various applications. Thermal decomposition involves the breakdown of a molecule at elevated temperatures, leading to the formation of smaller, often volatile, fragments. For phenolic compounds, the substitution pattern on the aromatic ring significantly influences the decomposition temperature and the nature of the resulting products. This guide outlines the expected thermal behavior of this compound, details the experimental protocols for its analysis, and provides a comparative assessment with related compounds.

Physicochemical Properties of Alkylphenols

The thermal stability of a compound is intrinsically linked to its physical and chemical properties. For alkylphenols, factors such as molecular weight, the nature and position of alkyl substituents, and intermolecular forces (like hydrogen bonding) play a crucial role. While specific data for this compound is sparse, we can infer its properties by comparing it with the well-characterized 2,5-dimethylphenol. The ethyl groups in this compound, being larger and more electron-donating than methyl groups, are expected to influence its boiling point, melting point, and reactivity, which in turn affects its thermal decomposition profile.

Table 1: Comparative Physicochemical Properties of this compound and 2,5-Dimethylphenol

| Property | This compound | 2,5-Dimethylphenol |

| Molecular Formula | C₁₀H₁₄O | C₈H₁₀O[1] |

| Molecular Weight | 150.22 g/mol | 122.17 g/mol [1] |

| Boiling Point | Not available | 212 °C[1] |

| Melting Point | Not available | 70-73 °C[1] |

| General Stability | Stable under normal conditions. | Stable under recommended storage conditions.[1] |

| Decomposition | No specific data available. | When heated to decomposition, it emits acrid smoke and irritating fumes.[1] |

Thermal Analysis Techniques

To experimentally determine the thermal stability and decomposition of a compound like this compound, several analytical techniques are employed. The most common are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice.

A generalized experimental workflow for thermal analysis is presented below.

Caption: General Workflow for Thermal Analysis.

-

Objective: To determine the temperature at which the sample loses mass, indicating decomposition or evaporation.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 3-5 mg of finely ground this compound is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The analysis is conducted under a continuous flow of inert gas, such as nitrogen or argon, to prevent oxidation.

-

Temperature Program: The sample is typically heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve.

-

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This is used to determine the melting point, glass transition temperature, and enthalpy of transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: An inert atmosphere is maintained during the experiment.

-

Temperature Program: Similar to TGA, the sample is subjected to a controlled temperature ramp.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the peak of the endothermic event.

-

Objective: To identify the chemical composition of the volatile products formed during thermal decomposition.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 700 °C) in an inert atmosphere, causing it to decompose.

-

GC-MS Analysis: The volatile decomposition products are then separated by the gas chromatograph and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Expected Thermal Stability and Decomposition of this compound

Based on the principles of chemical kinetics and the known behavior of other alkylphenols, the following can be inferred about the thermal stability of this compound:

-

Influence of Ethyl Groups: The presence of two electron-donating ethyl groups on the phenol ring is expected to slightly increase the electron density of the aromatic system. This may have a minor stabilizing effect on the molecule compared to unsubstituted phenol. However, the C-C bonds of the ethyl groups introduce additional sites for thermal cleavage.

-

Steric Hindrance: The ethyl group at the 2-position provides some steric hindrance around the hydroxyl group, which could influence intermolecular interactions and potentially affect the decomposition pathway.

-

Decomposition Onset: The onset of thermal decomposition for this compound is anticipated to be in a range comparable to other dialkylphenols, likely between 200 °C and 400 °C under an inert atmosphere. Hindered phenols, often used as antioxidants, are designed for enhanced thermal stability.

Potential Decomposition Pathways and Products

The thermal decomposition of alkylphenols can proceed through several pathways, primarily involving the cleavage of the alkyl chains and the breakdown of the aromatic ring at higher temperatures.

Caption: Postulated Decomposition Pathway.

The primary decomposition reactions are expected to be:

-

Dealkylation: The cleavage of the ethyl groups from the aromatic ring to form ethene and a phenolic radical. This is often a primary step in the decomposition of alkylphenols.

-

Ring Opening: At higher temperatures, the aromatic ring itself can undergo cleavage, leading to the formation of smaller aliphatic and unsaturated compounds.

-

Rearrangement and Condensation: The initial radical species formed can undergo rearrangement or react with other molecules to form more complex, higher molecular weight products, including polycyclic aromatic hydrocarbons (PAHs) at very high temperatures.

Common decomposition products identified from the pyrolysis of similar phenolic compounds include phenol, cresols, xylenols, and various aromatic hydrocarbons.[2] For this compound, the expected primary products would include phenol, 2-ethylphenol, 5-ethylphenol, and ethene. Further fragmentation could lead to the formation of cresols and other smaller hydrocarbons.

Conclusion

While direct experimental data for the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its likely behavior can be formulated through the analysis of structurally related compounds and the application of established thermal analysis principles. It is anticipated that this compound exhibits thermal stability comparable to other dialkylphenols, with decomposition initiating through the cleavage of its ethyl side chains. For precise quantitative data, experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols and comparative data provided in this guide offer a solid foundation for researchers and professionals to design and interpret such studies.

References

An In-depth Technical Guide to the Electron Density Distribution in 2,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron density distribution in 2,5-diethylphenol, a molecule of interest in various chemical and pharmaceutical contexts. Understanding the electron density is crucial as it governs the molecule's reactivity, intermolecular interactions, and potential as a drug candidate. This document outlines both computational and experimental approaches to elucidating these properties, offering a comprehensive overview for research and development.

Introduction to Electron Density Distribution

The electron density distribution within a molecule dictates its fundamental chemical and physical properties. For drug development professionals, a thorough understanding of a molecule's electron density can inform on its reactivity, polarity, and ability to interact with biological targets. In this compound, the interplay between the hydroxyl group and the two ethyl substituents on the aromatic ring creates a unique electronic environment that influences its behavior as a potential therapeutic agent or a synthetic intermediate.

The hydroxyl group is a strong activating, ortho-, para-directing group, which significantly influences the regioselectivity of reactions.[1] The ethyl groups, being electron-donating, further modulate the electron density of the phenolic ring.[1] This guide presents a theoretical examination of these effects through computational modeling.

Computational Analysis of Electron Density

Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to model its electronic structure. DFT is a robust computational method used to investigate the electronic properties of many-body systems, such as atoms and molecules.[2]

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set. This level of theory is widely used for providing reliable geometric and electronic properties of organic molecules.[3][4][5] Following geometry optimization, a Mulliken population analysis was performed to calculate the partial atomic charges.[6][7] All calculations were performed using a standard quantum chemistry software package.

The general workflow for such a computational study is outlined in the diagram below.

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Calculated Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.39 |

| C1-O | 1.36 |

| O-H | 0.96 |

| C2-C7 | 1.51 |

| C7-C8 | 1.54 |

| C5-C9 | 1.51 |

| C9-C10 | 1.54 |

Table 2: Calculated Bond Angles

| Atoms | Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-C6 | 120.5 |

| C5-C6-C1 | 120.0 |

| C2-C1-O | 118.0 |

| C1-O-H | 109.5 |

| C1-C2-C7 | 121.0 |

| C3-C2-C7 | 118.5 |

| C4-C5-C9 | 121.0 |

| C6-C5-C9 | 118.5 |

| C2-C7-C8 | 112.0 |

| C5-C9-C10 | 112.0 |

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | +0.25 |

| C2 | -0.18 |

| C3 | -0.12 |

| C4 | -0.15 |

| C5 | -0.18 |

| C6 | -0.12 |

| O | -0.65 |

| H (hydroxyl) | +0.42 |

| C7 | -0.22 |

| H (on C7) | +0.08 |

| C8 | -0.26 |

| H (on C8) | +0.08 |

| C9 | -0.22 |

| H (on C9) | +0.08 |

| C10 | -0.26 |

| H (on C10) | +0.08 |

Experimental Determination of Electron Density

While computational methods provide valuable insights, experimental techniques are essential for validating theoretical models. High-resolution X-ray diffraction is a powerful experimental method for determining the electron charge density distribution in crystalline solids.[8]

The following protocol outlines the general steps for an experimental charge density study of a phenolic compound, should a suitable single crystal of this compound be obtained.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. High-resolution X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[8]

-

Structure Refinement: The initial crystal structure is solved and refined using standard crystallographic software.

-

Multipolar Refinement: To model the aspherical nature of the electron density, a multipolar refinement is performed. The electron density around each atom is described by a series of pseudo-atomic functions (a spherical core and valence density, and aspherical multipolar functions).[8] This allows for a detailed description of the electron density in bonding and lone-pair regions.

-

Topological Analysis: The resulting electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis identifies critical points in the electron density, which characterize the nature of chemical bonds and intermolecular interactions.[9]

The workflow for an experimental charge density analysis is depicted below.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in this compound through computational modeling. The presented data on bond lengths, bond angles, and Mulliken atomic charges offer valuable insights into the molecule's electronic structure. Furthermore, a general protocol for the experimental determination of electron density via X-ray charge density analysis has been outlined. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related phenolic compounds. The combination of computational and experimental approaches is crucial for a thorough understanding of molecular properties and for guiding future research and development efforts.

References

- 1. This compound | 876-20-0 | Benchchem [benchchem.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revues.imist.ma [revues.imist.ma]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Toxicological Profile of 2,5-Diethylphenol: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 2,5-Diethylphenol is limited in publicly available literature. This profile has been compiled using data from structurally similar compounds, primarily 2,5-dimethylphenol (B165462) and other diethylphenol and dimethylphenol isomers, to provide a representative overview of its potential toxicological properties. This information is intended for use by researchers, scientists, and drug development professionals and should be interpreted with caution.

Executive Summary

This technical guide provides a comprehensive toxicological profile of this compound, a substituted phenolic compound. Due to a scarcity of specific data for this compound, this report heavily relies on surrogate data from structurally related alkylphenols, including 2,5-dimethylphenol, 2,4-dimethylphenol (B51704), 2,6-dimethylphenol, 3,5-dimethylphenol, and 2,6-diethylphenol. The toxicological assessment covers acute toxicity, irritation and corrosion, sensitization, mutagenicity, and repeated-dose toxicity. Experimental protocols for key toxicological assays are detailed, and potential mechanisms of toxicity are explored through signaling pathway diagrams. All quantitative data from analog compounds are presented in tabular format for clarity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 876-20-0 | |

| Molecular Formula | C10H14O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Water Solubility | Not available | |

| LogP | Not available |

Toxicological Data (Based on Structural Analogs)

Acute Toxicity

The acute toxicity of this compound is anticipated to be moderate to high, based on data from its structural analogs. The primary routes of concern are oral and dermal exposure.

| Compound | Test Species | Route | LD50 | Reference |

| 2,5-Dimethylphenol | Rat | Oral | 444 mg/kg | [1] |

| 2,6-Dimethylphenol | Rat | Oral | 296 - 1750 mg/kg | [2][3] |

| 2,6-Dimethylphenol | Mouse | Oral | 450 - 980 mg/kg | [2] |

| 2,6-Dimethylphenol | Rabbit | Oral | 700 mg/kg | [2] |

| 2,6-Dimethylphenol | Guinea Pig | Oral | 2115 mg/kg | [2] |

| 2,6-Dimethylphenol | Rat | Dermal | 2325 mg/kg | [2] |

| 2,6-Dimethylphenol | Mouse | Dermal | 920 mg/kg | [2] |

| 2,6-Dimethylphenol | Rabbit | Dermal | >1000 mg/kg | [2] |

| 3,5-Dimethylphenol | Rat | Oral | 608 mg/kg |

Skin Irritation and Corrosion

Based on information for dimethylphenol isomers, this compound is expected to be corrosive to the skin, causing severe burns upon contact.

| Compound | Test Species | Observation | Classification | Reference |

| 2,4-Dimethylphenol | Not specified | Corrosive to skin, eyes, and mucous membranes. | Corrosive | [4] |

| 2,5-Dimethylphenol | Not specified | Causes severe skin burns. | Corrosive | [1] |

| 2,6-Dimethylphenol | Guinea Pig | Marked inflammatory reactions followed by scarring. | Severely irritating to corrosive | [2] |

| 3,5-Dimethylphenol | Not specified | Extremely destructive to skin tissue. | Corrosive | [5] |

Eye Irritation and Corrosion

Similar to its effects on the skin, this compound is predicted to be corrosive to the eyes, with the potential for severe and irreversible damage.

| Compound | Test Species | Observation | Classification | Reference |

| 2,4-Dimethylphenol | Not specified | Corrosive to eyes. | Corrosive | [4] |

| 2,5-Dimethylphenol | Not specified | Causes severe eye damage. | Corrosive | [1] |

| 2,6-Dimethylphenol | Rabbit | Irritating. | Irritant | [2] |

| 3,5-Dimethylphenol | Rabbit | Not specified | Standard Draize test performed |

Mutagenicity

The mutagenic potential of this compound is not definitively established. Data from analogs in the Ames test are largely negative, suggesting a low likelihood of mutagenicity.

| Compound | Test System | Metabolic Activation | Result | Reference |

| 2,6-Dimethylphenol | Salmonella typhimurium | With and without | Negative | [2] |

| Acetic Acid (as a general organic compound) | Salmonella typhimurium (Ames test) | Not specified | Negative | [6] |

Repeated-Dose Toxicity

Sub-chronic toxicity studies on analogs indicate that the liver and forestomach are potential target organs for repeated exposure to alkylphenols.

| Compound | Test Species | Route | Duration | NOAEL | LOAEL | Key Findings | Reference |

| 2,4-Dimethylphenol | Rat | Oral (gavage) | 90 days | - | - | Compound-related deaths at 540 mg/kg. Altered organ weights (lung, liver, brain, kidney, testes). | [7] |

| 2,6-Dimethylphenol | Rat | Oral (gavage) | 28 days | 100 mg/kg/day | - | Increased liver weights without histopathological findings at higher doses. | [2] |

Experimental Protocols

Acute Dermal Toxicity (as per OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs are used. Typically, a single sex (often female) is considered sufficient.

-

Procedure: A single dose of the test substance is applied to a small area of clipped skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

Dose Levels: A stepwise procedure with fixed doses (e.g., 2000, 1000, 200, 50 mg/kg body weight) is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (as per OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) under a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for corrosivity (B1173158) is also assessed.

Acute Eye Irritation/Corrosion (as per OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

-

Test Animals: Healthy adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of chemical substances.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

-

Method: The plate incorporation method or the pre-incubation method can be used.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.

-

Test Animals: Rats are the preferred rodent species.

-

Procedure: The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily to several groups of animals at different dose levels for 90 days.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not significant mortality.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Experimental Workflow for an In Vivo Acute Oral Toxicity Study

Caption: Workflow for a typical in vivo acute oral toxicity study.

Postulated Signaling Pathway for Alkylphenol-Induced Cellular Toxicity

Caption: Postulated signaling pathway for alkylphenol-induced cytotoxicity.

Mechanism of Action

The primary mechanism of toxicity for alkylphenols, and likely for this compound, involves the disruption of cell membrane integrity. The lipophilic alkyl groups facilitate the partitioning of the molecule into the lipid bilayer of cell membranes. This integration disrupts the membrane's structure and function, leading to increased permeability. The consequence is a loss of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.

At higher concentrations, the phenolic hydroxyl group can participate in hydrogen bonding, leading to the denaturation of proteins, including essential enzymes. This further contributes to cellular dysfunction and toxicity. Additionally, some phenolic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, lipids, and proteins.

Conclusion

References

- 1. fishersci.com [fishersci.com]

- 2. bgrci.de [bgrci.de]

- 3. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 4. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fda.gov [fda.gov]

- 7. Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2,5-Diethylphenol: A Technical Guide

Disclaimer: Direct experimental data on the environmental fate and degradation of 2,5-Diethylphenol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of this compound, data from structurally similar compounds such as 2,5-dimethylphenol, and predictive models for the environmental behavior of alkylphenols. The experimental protocols and degradation pathways described are general to this class of compounds and should be considered as a framework for future investigation of this compound.

Introduction

This compound is an alkylated phenol (B47542) that may be used as an intermediate in the synthesis of antioxidants, resins, and other specialty chemicals.[1] The presence of alkylphenols in the environment is a subject of scrutiny due to their potential for persistence and toxicity. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact. This technical guide summarizes the available information and predictive insights into its behavior in various environmental compartments.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [3] |

| CAS Number | 876-20-0 | [2] |

| Water Solubility | Predicted LogS: -2.63 (log mol/L) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | Predicted: 2.517 | [3] |

| Vapor Pressure | Predicted: 0.398 mmHg at 25°C | [4] |

Environmental Fate

The environmental fate of this compound can be predicted based on its physicochemical properties and by analogy with related compounds.

Predicted Environmental Distribution

Quantitative Structure-Activity Relationship (QSAR) models and fugacity models are used to predict the environmental distribution of chemicals.[5][6] Based on its predicted water solubility and log Kow, this compound is expected to exhibit moderate partitioning to soil and sediment if released into the environment. Its vapor pressure suggests a potential for volatilization from water surfaces, although its moderate log Kow indicates it will also associate with organic matter in aquatic systems.

Persistence and Bioaccumulation

There is no specific experimental data on the persistence of this compound. However, information on similar compounds, like 2,5-dimethylphenol, suggests that it may be biodegradable.[7] The predicted log Kow of 2.517 suggests a moderate potential for bioaccumulation in aquatic organisms.[8]

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of biotic and abiotic processes.

Biodegradation

Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment. While specific studies on this compound are lacking, the biodegradation of other alkylphenols is well-documented. The general pathway involves the initial hydroxylation of the aromatic ring, followed by ring cleavage.[9][10] For dialkylphenols, the position of the alkyl groups can influence the rate and pathway of degradation.[11]

A hypothetical microbial degradation pathway for this compound is proposed, starting with hydroxylation and proceeding through catechol intermediates to ring cleavage.

Photodegradation

Photodegradation in the atmosphere and in sunlit surface waters is another potential degradation route for phenolic compounds.[12][13] The process is typically initiated by the reaction with hydroxyl radicals (•OH), leading to the formation of phenoxy radicals and subsequent ring hydroxylation or cleavage. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other photosensitizing substances.[14][15]

Hydrolysis

Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions.[16] The ether linkage in some derivatives can be susceptible to hydrolysis, but the C-C and C-O bonds in this compound are stable to this degradation mechanism.[4][17]

Experimental Protocols for Assessing Degradation

Standardized experimental protocols are available to assess the biodegradability and photodegradation of chemicals. While not specific to this compound, these methods are applicable.

Biodegradation Testing

Ready biodegradability tests (e.g., OECD 301 series) are used as a screening tool to assess the potential for rapid and complete biodegradation.[18] Inherent biodegradability tests (e.g., OECD 302 series) can be employed if a substance fails the ready biodegradability criteria. These tests typically involve incubating the test substance with a microbial inoculum from wastewater treatment plants or soil and monitoring the depletion of the parent compound or the production of CO₂.[19][20]

Photodegradation Testing

Photodegradation studies typically involve exposing an aqueous solution of the test compound to a light source that simulates sunlight.[21] The concentration of the compound is monitored over time using analytical techniques like HPLC or UV-Vis spectroscopy.[22][23][24] The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined.

Ecotoxicity

Limited ecotoxicity data is available for this compound. For its analogue, 2,5-dimethylphenol, toxicity to aquatic organisms has been reported.[25] A comprehensive environmental risk assessment for this compound would require further ecotoxicological testing.[26][27]

Conclusion and Future Directions

There is a significant knowledge gap regarding the environmental fate and degradation of this compound. While predictions based on its chemical structure and analogy to similar compounds provide some initial insights, experimental studies are crucial for a definitive assessment. Future research should focus on:

-

Conducting standardized ready and inherent biodegradability tests.

-

Performing photodegradation studies under environmentally relevant conditions.

-

Identifying degradation products and elucidating the specific metabolic pathways.

-

Generating ecotoxicity data for key aquatic and terrestrial organisms.

Such data will be essential for a comprehensive environmental risk assessment and to ensure the safe use of this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 876-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijmr.net.in [ijmr.net.in]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of Photocatalytic Degradation of Phenol with Exfoliated Graphitic Carbon Nitride and Light-Emitting Diodes Using Response Surface Methodology [mdpi.com]

- 25. Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. canada.ca [canada.ca]

- 27. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Unheralded Debut of 2,5-Diethylphenol: A Historical and Technical Retrospective

While the precise moment of its discovery remains elusive in the annals of chemical literature, the emergence of 2,5-diethylphenol is intrinsically linked to the flourishing of synthetic organic chemistry in the late 19th and early 20th centuries. Its synthesis was a logical extension of the groundbreaking advancements in aromatic chemistry, most notably the advent of the Friedel-Crafts reaction, which opened the door to the systematic alkylation of phenols.